molecular formula C12H21NO3 B2387028 Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate CAS No. 2306269-68-9

Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B2387028
CAS No.: 2306269-68-9
M. Wt: 227.304
InChI Key: VMNNSPNZFMIABL-UHFFFAOYSA-N
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Description

Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is known for its unique spirocyclic structure, which makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of tert-butyl 4-azaspiro[2.5]octane-4-carboxylate with a suitable hydroxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.

    Medicine: Research into potential therapeutic applications, including its use as a scaffold for drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both hydroxyl and carboxylate functional groups, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-4-9(14)8-12(13)5-6-12/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNNSPNZFMIABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306269-68-9
Record name tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate
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